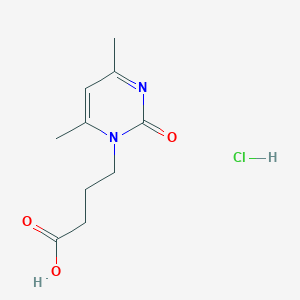

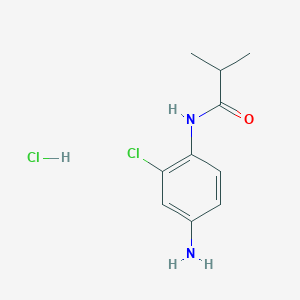

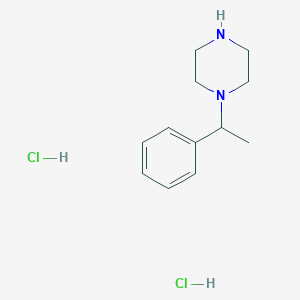

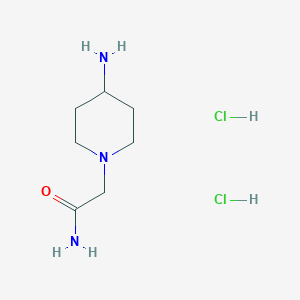

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride

Vue d'ensemble

Description

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride, commonly known as DMOPO, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). It is widely used in scientific research as a tool to study the role of DPP-IV in various biological processes. DMOPO has been found to be an effective inhibitor of DPP-IV in vitro and in vivo, and has been used in a number of studies to explore the role of DPP-IV in the regulation of various biochemical and physiological processes.

Applications De Recherche Scientifique

Tautomerism and Molecular Interactions

Research on pyrimidine derivatives, such as 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride, has explored their tautomeric equilibria and the effects of molecular interactions on these equilibria. Studies have shown that the tautomeric stability of nucleic acid bases can change significantly due to interactions with their environment, which could have biological significance, potentially leading to spontaneous mutation (Person et al., 1989).

Wastewater Treatment in the Pesticide Industry

The compound has also been indirectly related to research on the treatment of high-strength wastewater containing toxic pollutants from the pesticide industry. Biological processes and granular activated carbon have been effective in removing a range of toxic compounds, highlighting the importance of advanced wastewater treatment technologies (Goodwin et al., 2018).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, is a significant area of research. Hybrid catalysts, including organocatalysts and nanocatalysts, have been employed for developing these scaffolds, indicating the compound's relevance in drug discovery and development (Parmar et al., 2023).

Anti-inflammatory Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory activities. These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives provide valuable insights into their potential as therapeutic agents (Rashid et al., 2021).

Enhancing Protoporphyrin IX Accumulation for Therapy

Studies have investigated the use of various pretreatments to improve the clinical outcome of photodynamic therapy (PDT) by enhancing the accumulation of protoporphyrin IX (PpIX). These pretreatments include the use of keratolytics, penetration enhancers, and temperature elevation during application, aiming to optimize intralesional PpIX content and thereby improve the effectiveness of PDT (Gerritsen et al., 2008).

Propriétés

IUPAC Name |

4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-7-6-8(2)12(10(15)11-7)5-3-4-9(13)14;/h6H,3-5H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWZZXOJJGXSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCCC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)

![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)